UNC926

Beschreibung

Eigenschaften

IUPAC Name |

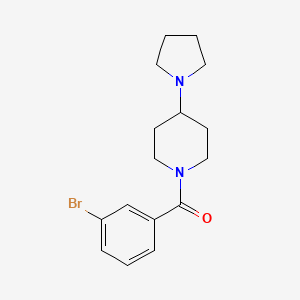

(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18/h3-5,12,15H,1-2,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGLFIKZKQOYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UNC926: A Technical Guide to its Mechanism of Action as an L3MBTL1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC926 is a small molecule inhibitor targeting the methyl-lysine (Kme) reader domain of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1). L3MBTL1 is a member of the Polycomb group of proteins and functions as a transcriptional repressor by recognizing and binding to mono- and di-methylated lysine (B10760008) residues on histones and other proteins, leading to chromatin compaction. By inhibiting L3MBTL1, this compound disrupts this interaction, leading to a de-repression of target genes. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, the signaling pathways it modulates, and the experimental protocols relevant to its characterization.

Introduction

L3MBTL1 is a crucial epigenetic regulator involved in maintaining the transcriptional repressive state of genes. It achieves this by acting as a "reader" of post-translational modifications, specifically binding to mono- and di-methylated lysine residues on histone tails (e.g., H4K20me1/me2, H1bK26me1/me2) and non-histone proteins like p53. This binding facilitates chromatin compaction, thereby restricting the access of transcriptional machinery to the DNA. Dysregulation of L3MBTL1 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This compound is a chemical probe designed to inhibit the function of the MBT domains of L3MBTL1, thus serving as a valuable tool for studying the biological roles of this protein and as a potential starting point for drug discovery efforts.

Quantitative Data

The available quantitative data for this compound primarily pertains to its binding affinity for the L3MBTL1 protein.

| Compound | Target | Parameter | Value | Reference |

| This compound hydrochloride | L3MBTL1 | Kd | 3.9 µM | |

| This compound hydrochloride | L3MBTL1 | IC50 | 3.9 µM | [1] |

| This compound | L3MBTL3 | IC50 | 3.2 µM | [1] |

Mechanism of Action

This compound functions as a competitive inhibitor of the MBT (Malignant Brain Tumor) domains of L3MBTL1. The core of its mechanism lies in its ability to occupy the binding pocket within the MBT domains that would normally recognize and bind to mono- and di-methylated lysine residues of histone tails and other proteins.

By binding to the MBT domain, this compound prevents L3MBTL1 from engaging with its natural substrates. This disruption has several downstream consequences:

-

Chromatin Decompaction: L3MBTL1's role in compacting chromatin is inhibited. This leads to a more open chromatin structure at L3MBTL1 target loci.

-

Transcriptional Derepression: With a more accessible chromatin state, the transcription of genes normally repressed by L3MBTL1 can be initiated.

A significant aspect of L3MBTL1's function is its role in the p53 signaling pathway. L3MBTL1 binds to p53 that is monomethylated at lysine 382 (p53K382me1), an interaction that represses the transcriptional activity of p53.[2] Inhibition of L3MBTL1 by this compound is expected to disrupt this interaction, leading to the activation of p53 target genes, such as the cell cycle inhibitor p21.

Signaling Pathways

The primary signaling pathway affected by this compound is the L3MBTL1-mediated transcriptional repression pathway. A key example of this is its interplay with the p53 tumor suppressor pathway.

Caption: L3MBTL1-p53 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. However, based on the characterization of similar epigenetic reader domain inhibitors, the following methodologies are likely to have been employed.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is commonly used to measure the binding affinity between a protein and a small molecule inhibitor.

Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled peptide (a fluorescently tagged histone tail peptide containing a methylated lysine). When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger L3MBTL1 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. This compound competes with the fluorescent peptide for binding to L3MBTL1, causing a decrease in polarization in a dose-dependent manner.

Generalized Protocol:

-

Reagents:

-

Purified recombinant L3MBTL1 protein (specifically the 3xMBT domain).

-

Fluorescently labeled peptide (e.g., FAM-H4K20me1).

-

This compound hydrochloride dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

-

Procedure:

-

A fixed concentration of L3MBTL1 protein and the fluorescent peptide are incubated in the wells of a black, low-volume 384-well plate.

-

A serial dilution of this compound is added to the wells.

-

The plate is incubated at room temperature to reach binding equilibrium.

-

Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

-

-

Data Analysis:

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand is known.

-

Caption: A conceptual workflow for a Fluorescence Polarization assay.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor (this compound) is titrated into a solution of the protein (L3MBTL1). The heat change upon each injection is measured and plotted against the molar ratio of the ligand to the protein.

Generalized Protocol:

-

Reagents:

-

Highly purified and concentrated L3MBTL1 protein.

-

This compound hydrochloride dissolved in the same buffer as the protein.

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

-

Procedure:

-

The L3MBTL1 protein solution is placed in the sample cell of the calorimeter.

-

The this compound solution is loaded into the injection syringe.

-

A series of small injections of this compound are made into the L3MBTL1 solution.

-

The heat change after each injection is measured.

-

-

Data Analysis:

-

The raw data is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Cellular Assays

While specific cellular assay data for this compound is limited in the public literature, based on its mechanism of action, the following assays would be relevant to characterize its cellular effects.

Cellular Thermal Shift Assay (CETSA)

To confirm target engagement in a cellular context, a CETSA could be performed. This assay measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.

Gene Expression Analysis

To investigate the effect of this compound on the transcription of L3MBTL1 target genes, quantitative real-time PCR (qRT-PCR) or RNA-sequencing could be employed. Cells would be treated with this compound, and the expression levels of genes known to be repressed by L3MBTL1 (e.g., p21) would be measured.

Cell Cycle Analysis

Given the role of p21 as a cell cycle inhibitor, flow cytometry could be used to analyze the effect of this compound on cell cycle distribution. An increase in the population of cells in the G1 or G2/M phase would be indicative of cell cycle arrest.

Conclusion

This compound is a valuable chemical probe for studying the function of the L3MBTL1 methyl-lysine reader domain. Its mechanism of action involves the direct inhibition of the MBT domains, leading to the derepression of L3MBTL1 target genes. A key pathway influenced by this compound is the p53 signaling cascade, where inhibition of L3MBTL1 can lead to the activation of p53 target genes like p21. While detailed experimental protocols for this compound are not widely published, its characterization likely involved standard biophysical techniques such as fluorescence polarization and isothermal titration calorimetry. Further studies are required to fully elucidate the cellular consequences of L3MBTL1 inhibition by this compound and to explore its therapeutic potential.

References

UNC926: A Technical Guide to its Mechanism of Action as an L3MBTL1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC926 is a small molecule inhibitor targeting the methyl-lysine (Kme) reader domain of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1). L3MBTL1 is a member of the Polycomb group of proteins and functions as a transcriptional repressor by recognizing and binding to mono- and di-methylated lysine residues on histones and other proteins, leading to chromatin compaction. By inhibiting L3MBTL1, this compound disrupts this interaction, leading to a de-repression of target genes. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, the signaling pathways it modulates, and the experimental protocols relevant to its characterization.

Introduction

L3MBTL1 is a crucial epigenetic regulator involved in maintaining the transcriptional repressive state of genes. It achieves this by acting as a "reader" of post-translational modifications, specifically binding to mono- and di-methylated lysine residues on histone tails (e.g., H4K20me1/me2, H1bK26me1/me2) and non-histone proteins like p53. This binding facilitates chromatin compaction, thereby restricting the access of transcriptional machinery to the DNA. Dysregulation of L3MBTL1 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This compound is a chemical probe designed to inhibit the function of the MBT domains of L3MBTL1, thus serving as a valuable tool for studying the biological roles of this protein and as a potential starting point for drug discovery efforts.

Quantitative Data

The available quantitative data for this compound primarily pertains to its binding affinity for the L3MBTL1 protein.

| Compound | Target | Parameter | Value | Reference |

| This compound hydrochloride | L3MBTL1 | Kd | 3.9 µM | |

| This compound hydrochloride | L3MBTL1 | IC50 | 3.9 µM | [1] |

| This compound | L3MBTL3 | IC50 | 3.2 µM | [1] |

Mechanism of Action

This compound functions as a competitive inhibitor of the MBT (Malignant Brain Tumor) domains of L3MBTL1. The core of its mechanism lies in its ability to occupy the binding pocket within the MBT domains that would normally recognize and bind to mono- and di-methylated lysine residues of histone tails and other proteins.

By binding to the MBT domain, this compound prevents L3MBTL1 from engaging with its natural substrates. This disruption has several downstream consequences:

-

Chromatin Decompaction: L3MBTL1's role in compacting chromatin is inhibited. This leads to a more open chromatin structure at L3MBTL1 target loci.

-

Transcriptional Derepression: With a more accessible chromatin state, the transcription of genes normally repressed by L3MBTL1 can be initiated.

A significant aspect of L3MBTL1's function is its role in the p53 signaling pathway. L3MBTL1 binds to p53 that is monomethylated at lysine 382 (p53K382me1), an interaction that represses the transcriptional activity of p53.[2] Inhibition of L3MBTL1 by this compound is expected to disrupt this interaction, leading to the activation of p53 target genes, such as the cell cycle inhibitor p21.

Signaling Pathways

The primary signaling pathway affected by this compound is the L3MBTL1-mediated transcriptional repression pathway. A key example of this is its interplay with the p53 tumor suppressor pathway.

Caption: L3MBTL1-p53 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. However, based on the characterization of similar epigenetic reader domain inhibitors, the following methodologies are likely to have been employed.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is commonly used to measure the binding affinity between a protein and a small molecule inhibitor.

Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled peptide (a fluorescently tagged histone tail peptide containing a methylated lysine). When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger L3MBTL1 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. This compound competes with the fluorescent peptide for binding to L3MBTL1, causing a decrease in polarization in a dose-dependent manner.

Generalized Protocol:

-

Reagents:

-

Purified recombinant L3MBTL1 protein (specifically the 3xMBT domain).

-

Fluorescently labeled peptide (e.g., FAM-H4K20me1).

-

This compound hydrochloride dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

-

Procedure:

-

A fixed concentration of L3MBTL1 protein and the fluorescent peptide are incubated in the wells of a black, low-volume 384-well plate.

-

A serial dilution of this compound is added to the wells.

-

The plate is incubated at room temperature to reach binding equilibrium.

-

Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

-

-

Data Analysis:

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand is known.

-

Caption: A conceptual workflow for a Fluorescence Polarization assay.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor (this compound) is titrated into a solution of the protein (L3MBTL1). The heat change upon each injection is measured and plotted against the molar ratio of the ligand to the protein.

Generalized Protocol:

-

Reagents:

-

Highly purified and concentrated L3MBTL1 protein.

-

This compound hydrochloride dissolved in the same buffer as the protein.

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

-

Procedure:

-

The L3MBTL1 protein solution is placed in the sample cell of the calorimeter.

-

The this compound solution is loaded into the injection syringe.

-

A series of small injections of this compound are made into the L3MBTL1 solution.

-

The heat change after each injection is measured.

-

-

Data Analysis:

-

The raw data is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Cellular Assays

While specific cellular assay data for this compound is limited in the public literature, based on its mechanism of action, the following assays would be relevant to characterize its cellular effects.

Cellular Thermal Shift Assay (CETSA)

To confirm target engagement in a cellular context, a CETSA could be performed. This assay measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.

Gene Expression Analysis

To investigate the effect of this compound on the transcription of L3MBTL1 target genes, quantitative real-time PCR (qRT-PCR) or RNA-sequencing could be employed. Cells would be treated with this compound, and the expression levels of genes known to be repressed by L3MBTL1 (e.g., p21) would be measured.

Cell Cycle Analysis

Given the role of p21 as a cell cycle inhibitor, flow cytometry could be used to analyze the effect of this compound on cell cycle distribution. An increase in the population of cells in the G1 or G2/M phase would be indicative of cell cycle arrest.

Conclusion

This compound is a valuable chemical probe for studying the function of the L3MBTL1 methyl-lysine reader domain. Its mechanism of action involves the direct inhibition of the MBT domains, leading to the derepression of L3MBTL1 target genes. A key pathway influenced by this compound is the p53 signaling cascade, where inhibition of L3MBTL1 can lead to the activation of p53 target genes like p21. While detailed experimental protocols for this compound are not widely published, its characterization likely involved standard biophysical techniques such as fluorescence polarization and isothermal titration calorimetry. Further studies are required to fully elucidate the cellular consequences of L3MBTL1 inhibition by this compound and to explore its therapeutic potential.

References

UNC926: A Technical Guide to a Potent L3MBTL1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lethal(3) malignant brain tumor-like protein 1 (L3MBTL1) is a chromatin "reader" protein that plays a crucial role in transcriptional repression and maintaining genome stability. Its dysregulation has been implicated in various diseases, including cancer. UNC926 is a potent and selective small molecule inhibitor of L3MBTL1, functioning as a chemical probe to elucidate the biological functions of L3MBTL1 and as a potential starting point for therapeutic development. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and its effects on cellular pathways. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to L3MBTL1

L3MBTL1 is a member of the Polycomb group of proteins and is characterized by the presence of three malignant brain tumor (MBT) domains. These domains are responsible for recognizing and binding to mono- and di-methylated lysine (B10760008) residues on histone tails, particularly H4K20me1/2 and H1bK26. This binding leads to chromatin compaction and transcriptional repression of target genes.[1][2] L3MBTL1 is involved in several critical cellular processes, including:

-

Transcriptional Repression: By compacting chromatin, L3MBTL1 restricts the access of transcription factors to DNA, thereby silencing gene expression.[2][3]

-

DNA Damage Response (DDR): L3MBTL1 is recruited to sites of DNA damage and interacts with key proteins in the DDR pathway, such as p53.[1] It plays a role in regulating the choice between DNA repair pathways.

-

Cell Cycle Control: Depletion of L3MBTL1 can lead to a G2/M cell cycle arrest, suggesting its involvement in proper cell cycle progression.

-

Tumor Suppression: L3MBTL1 is considered a putative tumor suppressor, and its loss is associated with some myeloid disorders and a worse prognosis in breast cancer.

This compound: A Selective L3MBTL1 Inhibitor

This compound is a small molecule designed to competitively inhibit the binding of the L3MBTL1 MBT domains to their methylated lysine targets. It serves as a valuable chemical tool to probe the functions of L3MBTL1 in a temporal and dose-dependent manner, offering an alternative to genetic knockdown approaches.

Mechanism of Action

This compound acts as a methyl-lysine (Kme) reader domain inhibitor. Its chemical structure allows it to occupy the aromatic cage within the MBT domains of L3MBTL1 that normally accommodates the methylated lysine side chain. By doing so, this compound prevents the interaction of L3MBTL1 with its histone substrates, leading to a de-compaction of chromatin at L3MBTL1 target loci and subsequent de-repression of associated genes.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the binding properties of L3MBTL1.

| Inhibitor | Target | IC50 (µM) | Kd (µM) | Assay |

| This compound | L3MBTL1 | 3.9 | 3.9 | Fluorescence Polarization |

| This compound | L3MBTL3 | 3.2 | - | Not Specified |

Table 1: Inhibitory activity of this compound against L3MBTL1 and its homolog L3MBTL3.

| L3MBTL1 Construct | Histone Peptide | Kd (µM) | Assay |

| L3MBTL1 (197-526) | H3K9me1 | ~10 | Fluorescence Polarization |

| L3MBTL1 (197-526) | H3K9me2 | ~5 | Fluorescence Polarization |

| L3MBTL1 (197-526) | H4K20me1 | ~20 | Fluorescence Polarization |

| L3MBTL1 (197-526) | H4K20me2 | ~20 | Fluorescence Polarization |

| L3MBTL1 (197-526) | H1.4K26me1 | ~15 | Fluorescence Polarization |

| L3MBTL1 (197-526) | H1.4K26me2 | ~15 | Fluorescence Polarization |

Table 2: Binding affinities of L3MBTL1 for various methylated histone peptides.

Signaling Pathways and Cellular Functions Modulated by this compound

By inhibiting L3MBTL1, this compound can modulate several key cellular signaling pathways.

L3MBTL1-p53 Signaling Pathway

L3MBTL1 plays a significant role in regulating the activity of the tumor suppressor protein p53. In the absence of DNA damage, the methyltransferase SET8 monomethylates p53 at lysine 382 (p53K382me1). L3MBTL1 recognizes and binds to this methylated p53, leading to the repression of p53 target genes such as p21 and PUMA. Upon DNA damage, the interaction between L3MBTL1 and p53 is abrogated, allowing for the activation of p53-mediated transcription and subsequent cellular responses like cell cycle arrest or apoptosis. This compound can mimic the effect of DNA damage in this context by preventing L3MBTL1 from binding to methylated p53, thereby activating p53 target genes.

Role in DNA Damage Response and Genome Stability

Depletion of L3MBTL1 has been shown to induce DNA damage and activate the DNA damage response (DDR). This is linked to its role in DNA replication, where it interacts with components of the replication machinery. L3MBTL1's binding to H4K20me2 is crucial for this process, and it competes with 53BP1, a key factor in non-homologous end joining (NHEJ) DNA repair. Inhibition of L3MBTL1 by this compound can therefore impact the cellular response to DNA damaging agents.

Involvement in Hippo and BMP4 Signaling

L3MBTL1 acts as a node between the BMP4 and Hippo signaling pathways, particularly in the context of erythropoiesis. It can negatively regulate the BMP4 signaling pathway and enhances the Hippo pathway kinase Lats2-mediated phosphorylation and cytoplasmic retention of YAP, a transcriptional coactivator. This suggests that this compound could be used to modulate these pathways in relevant cellular models.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound and its effects on L3MBTL1.

Fluorescence Polarization (FP) Assay for this compound Inhibition

This assay quantitatively measures the inhibition of L3MBTL1 binding to a fluorescently labeled histone peptide by this compound.

Materials:

-

Purified recombinant L3MBTL1 protein (e.g., 3xMBT domain).

-

Fluorescently labeled histone peptide (e.g., H4K20me1 or H4K20me2 peptide conjugated to a fluorophore like FITC or TAMRA).

-

This compound compound.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Black, low-volume 384-well plates.

-

Plate reader with fluorescence polarization capabilities.

Protocol:

-

Prepare a serial dilution of this compound: Dissolve this compound in DMSO to create a high-concentration stock solution. Perform a serial dilution in assay buffer to generate a range of inhibitor concentrations.

-

Prepare protein and peptide solutions: Dilute the L3MBTL1 protein and the fluorescently labeled histone peptide in assay buffer to their final working concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the peptide and a concentration of protein that gives a significant polarization window.

-

Assay setup: In a 384-well plate, add the this compound dilutions.

-

Add L3MBTL1 protein: Add the diluted L3MBTL1 protein to each well containing the inhibitor and mix gently. Incubate for 15-30 minutes at room temperature.

-

Add fluorescent peptide: Add the fluorescently labeled histone peptide to all wells.

-

Incubate: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

-

Measure fluorescence polarization: Read the plate on a plate reader equipped with appropriate filters for the chosen fluorophore.

-

Data analysis: Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Co-Immunoprecipitation (Co-IP) to Study L3MBTL1-Protein Interactions

This protocol is used to determine if L3MBTL1 interacts with a specific protein (e.g., p53) in a cellular context and how this interaction is affected by this compound.

Materials:

-

Cell line expressing endogenous or over-expressed L3MBTL1 and the protein of interest.

-

This compound compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against L3MBTL1 for immunoprecipitation.

-

Antibody against the protein of interest for western blotting.

-

Protein A/G magnetic beads or agarose (B213101) beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

SDS-PAGE gels and western blotting reagents.

Protocol:

-

Cell treatment: Culture cells to 70-80% confluency. Treat the cells with this compound or a vehicle control (DMSO) for the desired time.

-

Cell lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify lysate: Centrifuge the lysates at high speed to pellet cellular debris. Collect the supernatant.

-

Pre-clearing (optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 30-60 minutes at 4°C. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-L3MBTL1 antibody to the cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Capture immune complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

-

Western blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the antibody against the protein of interest.

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of this compound on cell cycle distribution.

Materials:

-

Cell line of interest (e.g., U2OS).

-

This compound compound.

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., 70% ethanol).

-

Propidium iodide (PI) staining solution (containing PI and RNase A).

-

Flow cytometer.

Protocol:

-

Cell treatment: Seed cells and allow them to attach. Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48 hours).

-

Harvest cells: Collect both adherent and floating cells. Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

-

Flow cytometry analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

shRNA-mediated Knockdown of L3MBTL1

This protocol describes how to reduce the expression of L3MBTL1 using short hairpin RNA (shRNA) to study its function, providing a comparison for the effects of this compound.

Materials:

-

Lentiviral or retroviral shRNA constructs targeting L3MBTL1 and a non-targeting control.

-

Packaging plasmids (for lentivirus production).

-

HEK293T cells (for virus production).

-

Target cell line.

-

Transfection reagent.

-

Polybrene.

-

Puromycin (or other selection antibiotic).

-

Reagents for qPCR or western blotting to validate knockdown.

Protocol:

-

Virus Production: Co-transfect HEK293T cells with the shRNA construct and packaging plasmids using a suitable transfection reagent.

-

Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection.

-

Transduction: Plate the target cells and allow them to adhere. Add the viral supernatant to the cells in the presence of polybrene to enhance transduction efficiency.

-

Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin) to select for cells that have been successfully transduced.

-

Expansion and Validation: Expand the selected cell population. Validate the knockdown of L3MBTL1 at the mRNA level by qPCR and at the protein level by western blotting.

-

Functional Assays: Use the L3MBTL1 knockdown and control cell lines in downstream functional assays to assess the phenotypic consequences of L3MBTL1 depletion.

Conclusion

This compound is a valuable tool for the scientific community, enabling the detailed investigation of L3MBTL1's diverse biological roles. Its well-characterized inhibitory activity and selectivity make it a robust chemical probe for dissecting the intricate signaling pathways regulated by this chromatin reader. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound to further unravel the complexities of L3MBTL1 function and explore its potential as a therapeutic target in various diseases. As our understanding of the epigenetic landscape continues to expand, the utility of specific and potent chemical inhibitors like this compound will undoubtedly prove indispensable.

References

UNC926: A Technical Guide to a Potent L3MBTL1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lethal(3) malignant brain tumor-like protein 1 (L3MBTL1) is a chromatin "reader" protein that plays a crucial role in transcriptional repression and maintaining genome stability. Its dysregulation has been implicated in various diseases, including cancer. UNC926 is a potent and selective small molecule inhibitor of L3MBTL1, functioning as a chemical probe to elucidate the biological functions of L3MBTL1 and as a potential starting point for therapeutic development. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and its effects on cellular pathways. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to L3MBTL1

L3MBTL1 is a member of the Polycomb group of proteins and is characterized by the presence of three malignant brain tumor (MBT) domains. These domains are responsible for recognizing and binding to mono- and di-methylated lysine residues on histone tails, particularly H4K20me1/2 and H1bK26. This binding leads to chromatin compaction and transcriptional repression of target genes.[1][2] L3MBTL1 is involved in several critical cellular processes, including:

-

Transcriptional Repression: By compacting chromatin, L3MBTL1 restricts the access of transcription factors to DNA, thereby silencing gene expression.[2][3]

-

DNA Damage Response (DDR): L3MBTL1 is recruited to sites of DNA damage and interacts with key proteins in the DDR pathway, such as p53.[1] It plays a role in regulating the choice between DNA repair pathways.

-

Cell Cycle Control: Depletion of L3MBTL1 can lead to a G2/M cell cycle arrest, suggesting its involvement in proper cell cycle progression.

-

Tumor Suppression: L3MBTL1 is considered a putative tumor suppressor, and its loss is associated with some myeloid disorders and a worse prognosis in breast cancer.

This compound: A Selective L3MBTL1 Inhibitor

This compound is a small molecule designed to competitively inhibit the binding of the L3MBTL1 MBT domains to their methylated lysine targets. It serves as a valuable chemical tool to probe the functions of L3MBTL1 in a temporal and dose-dependent manner, offering an alternative to genetic knockdown approaches.

Mechanism of Action

This compound acts as a methyl-lysine (Kme) reader domain inhibitor. Its chemical structure allows it to occupy the aromatic cage within the MBT domains of L3MBTL1 that normally accommodates the methylated lysine side chain. By doing so, this compound prevents the interaction of L3MBTL1 with its histone substrates, leading to a de-compaction of chromatin at L3MBTL1 target loci and subsequent de-repression of associated genes.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the binding properties of L3MBTL1.

| Inhibitor | Target | IC50 (µM) | Kd (µM) | Assay |

| This compound | L3MBTL1 | 3.9 | 3.9 | Fluorescence Polarization |

| This compound | L3MBTL3 | 3.2 | - | Not Specified |

Table 1: Inhibitory activity of this compound against L3MBTL1 and its homolog L3MBTL3.

| L3MBTL1 Construct | Histone Peptide | Kd (µM) | Assay |

| L3MBTL1 (197-526) | H3K9me1 | ~10 | Fluorescence Polarization |

| L3MBTL1 (197-526) | H3K9me2 | ~5 | Fluorescence Polarization |

| L3MBTL1 (197-526) | H4K20me1 | ~20 | Fluorescence Polarization |

| L3MBTL1 (197-526) | H4K20me2 | ~20 | Fluorescence Polarization |

| L3MBTL1 (197-526) | H1.4K26me1 | ~15 | Fluorescence Polarization |

| L3MBTL1 (197-526) | H1.4K26me2 | ~15 | Fluorescence Polarization |

Table 2: Binding affinities of L3MBTL1 for various methylated histone peptides.

Signaling Pathways and Cellular Functions Modulated by this compound

By inhibiting L3MBTL1, this compound can modulate several key cellular signaling pathways.

L3MBTL1-p53 Signaling Pathway

L3MBTL1 plays a significant role in regulating the activity of the tumor suppressor protein p53. In the absence of DNA damage, the methyltransferase SET8 monomethylates p53 at lysine 382 (p53K382me1). L3MBTL1 recognizes and binds to this methylated p53, leading to the repression of p53 target genes such as p21 and PUMA. Upon DNA damage, the interaction between L3MBTL1 and p53 is abrogated, allowing for the activation of p53-mediated transcription and subsequent cellular responses like cell cycle arrest or apoptosis. This compound can mimic the effect of DNA damage in this context by preventing L3MBTL1 from binding to methylated p53, thereby activating p53 target genes.

Role in DNA Damage Response and Genome Stability

Depletion of L3MBTL1 has been shown to induce DNA damage and activate the DNA damage response (DDR). This is linked to its role in DNA replication, where it interacts with components of the replication machinery. L3MBTL1's binding to H4K20me2 is crucial for this process, and it competes with 53BP1, a key factor in non-homologous end joining (NHEJ) DNA repair. Inhibition of L3MBTL1 by this compound can therefore impact the cellular response to DNA damaging agents.

Involvement in Hippo and BMP4 Signaling

L3MBTL1 acts as a node between the BMP4 and Hippo signaling pathways, particularly in the context of erythropoiesis. It can negatively regulate the BMP4 signaling pathway and enhances the Hippo pathway kinase Lats2-mediated phosphorylation and cytoplasmic retention of YAP, a transcriptional coactivator. This suggests that this compound could be used to modulate these pathways in relevant cellular models.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound and its effects on L3MBTL1.

Fluorescence Polarization (FP) Assay for this compound Inhibition

This assay quantitatively measures the inhibition of L3MBTL1 binding to a fluorescently labeled histone peptide by this compound.

Materials:

-

Purified recombinant L3MBTL1 protein (e.g., 3xMBT domain).

-

Fluorescently labeled histone peptide (e.g., H4K20me1 or H4K20me2 peptide conjugated to a fluorophore like FITC or TAMRA).

-

This compound compound.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Black, low-volume 384-well plates.

-

Plate reader with fluorescence polarization capabilities.

Protocol:

-

Prepare a serial dilution of this compound: Dissolve this compound in DMSO to create a high-concentration stock solution. Perform a serial dilution in assay buffer to generate a range of inhibitor concentrations.

-

Prepare protein and peptide solutions: Dilute the L3MBTL1 protein and the fluorescently labeled histone peptide in assay buffer to their final working concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the peptide and a concentration of protein that gives a significant polarization window.

-

Assay setup: In a 384-well plate, add the this compound dilutions.

-

Add L3MBTL1 protein: Add the diluted L3MBTL1 protein to each well containing the inhibitor and mix gently. Incubate for 15-30 minutes at room temperature.

-

Add fluorescent peptide: Add the fluorescently labeled histone peptide to all wells.

-

Incubate: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

-

Measure fluorescence polarization: Read the plate on a plate reader equipped with appropriate filters for the chosen fluorophore.

-

Data analysis: Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Co-Immunoprecipitation (Co-IP) to Study L3MBTL1-Protein Interactions

This protocol is used to determine if L3MBTL1 interacts with a specific protein (e.g., p53) in a cellular context and how this interaction is affected by this compound.

Materials:

-

Cell line expressing endogenous or over-expressed L3MBTL1 and the protein of interest.

-

This compound compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against L3MBTL1 for immunoprecipitation.

-

Antibody against the protein of interest for western blotting.

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

SDS-PAGE gels and western blotting reagents.

Protocol:

-

Cell treatment: Culture cells to 70-80% confluency. Treat the cells with this compound or a vehicle control (DMSO) for the desired time.

-

Cell lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify lysate: Centrifuge the lysates at high speed to pellet cellular debris. Collect the supernatant.

-

Pre-clearing (optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 30-60 minutes at 4°C. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-L3MBTL1 antibody to the cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Capture immune complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

-

Western blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the antibody against the protein of interest.

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of this compound on cell cycle distribution.

Materials:

-

Cell line of interest (e.g., U2OS).

-

This compound compound.

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., 70% ethanol).

-

Propidium iodide (PI) staining solution (containing PI and RNase A).

-

Flow cytometer.

Protocol:

-

Cell treatment: Seed cells and allow them to attach. Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48 hours).

-

Harvest cells: Collect both adherent and floating cells. Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

-

Flow cytometry analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

shRNA-mediated Knockdown of L3MBTL1

This protocol describes how to reduce the expression of L3MBTL1 using short hairpin RNA (shRNA) to study its function, providing a comparison for the effects of this compound.

Materials:

-

Lentiviral or retroviral shRNA constructs targeting L3MBTL1 and a non-targeting control.

-

Packaging plasmids (for lentivirus production).

-

HEK293T cells (for virus production).

-

Target cell line.

-

Transfection reagent.

-

Polybrene.

-

Puromycin (or other selection antibiotic).

-

Reagents for qPCR or western blotting to validate knockdown.

Protocol:

-

Virus Production: Co-transfect HEK293T cells with the shRNA construct and packaging plasmids using a suitable transfection reagent.

-

Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection.

-

Transduction: Plate the target cells and allow them to adhere. Add the viral supernatant to the cells in the presence of polybrene to enhance transduction efficiency.

-

Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin) to select for cells that have been successfully transduced.

-

Expansion and Validation: Expand the selected cell population. Validate the knockdown of L3MBTL1 at the mRNA level by qPCR and at the protein level by western blotting.

-

Functional Assays: Use the L3MBTL1 knockdown and control cell lines in downstream functional assays to assess the phenotypic consequences of L3MBTL1 depletion.

Conclusion

This compound is a valuable tool for the scientific community, enabling the detailed investigation of L3MBTL1's diverse biological roles. Its well-characterized inhibitory activity and selectivity make it a robust chemical probe for dissecting the intricate signaling pathways regulated by this chromatin reader. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound to further unravel the complexities of L3MBTL1 function and explore its potential as a therapeutic target in various diseases. As our understanding of the epigenetic landscape continues to expand, the utility of specific and potent chemical inhibitors like this compound will undoubtedly prove indispensable.

References

Part 1: The Epigenetic Reader L3MBTL1 and its Chemical Probe UNC-926

An In-depth Technical Guide on the Role of UNC926 in Chromatin Biology

Introduction

The query "this compound" in the context of chromatin biology presents an ambiguity, as the term does not correspond to a standard nomenclature for a gene or protein with a core role in this field. However, scientific literature points to two distinct entities that are likely relevant to this query:

-

UNC-926 : A small molecule inhibitor targeting the epigenetic reader protein L3MBTL1. This chemical probe is utilized by researchers to study the functions of L3MBTL1 in chromatin regulation and gene silencing.

-

LINC00926 : A long non-coding RNA (lncRNA) that has been identified as a regulator of gene expression through epigenetic mechanisms, including the recruitment of histone-modifying enzymes to specific gene promoters.

This technical guide will provide an in-depth overview of both UNC-926 and LINC00926, addressing their respective roles related to chromatin biology for an audience of researchers, scientists, and drug development professionals.

Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the MBT domain-containing family of methyl-lysine reader proteins. These proteins play a crucial role in interpreting the histone code and translating it into functional outcomes, such as transcriptional regulation and chromatin structuring.

Core Function of L3MBTL1 in Chromatin Biology

L3MBTL1 acts as a transcriptional repressor by recognizing and binding to mono- and di-methylated lysine (B10760008) residues on histones, primarily H4K20me1/2 and H1bK26me1/2.[1][2] This binding is mediated by its three tandem malignant brain tumor (MBT) domains. Upon binding to these histone marks, L3MBTL1 facilitates the compaction of nucleosomal arrays, leading to a more condensed chromatin structure.[1] This condensed state restricts the access of transcriptional machinery to DNA, thereby silencing gene expression.[1][3]

Beyond its role in chromatin compaction, L3MBTL1 is involved in maintaining genomic stability. It functions as a negative regulator of the DNA damage response and is essential for normal DNA replication fork progression. Loss of L3MBTL1 has been linked to replicative stress and genomic instability. It also plays a role in repressing the activity of the tumor suppressor p53 under normal conditions by binding to p53 that has been mono-methylated at lysine 382 by the enzyme SET8.

UNC-926: A Chemical Tool to Modulate L3MBTL1 Activity

UNC-926 is a potent and selective small molecule inhibitor of the L3MBTL1 protein. It functions as a Kme-reader domain inhibitor, specifically targeting the MBT domains of L3MBTL1 and preventing them from binding to their methylated histone substrates. By competitively inhibiting this interaction, UNC-926 effectively reverses the L3MBTL1-mediated chromatin compaction and transcriptional repression. This makes UNC-926 a valuable chemical probe for elucidating the specific cellular pathways and target genes regulated by L3MBTL1.

Quantitative Data for UNC-926

The following table summarizes the key binding and inhibitory constants for UNC-926.

| Parameter | Value | Target Domain | Method |

| Kd | 3.9 μM | L3MBTL1 MBT domain | Not Specified |

| IC50 | 3.9 μM | L3MBTL1 | Not Specified |

| IC50 | 3.2 μM | L3MBTL3 | Not Specified |

Table 1: Quantitative binding and inhibition data for UNC-926 against L3MBTL1 and its homolog L3MBTL3. Data sourced from.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the mechanism of L3MBTL1 in promoting chromatin compaction and how UNC-926 inhibits this process.

Caption: Mechanism of L3MBTL1-mediated chromatin compaction and its inhibition by UNC-926.

Experimental Protocols

This assay is used to confirm that UNC-926 directly inhibits the interaction between L3MBTL1 and its target histone peptide.

-

Reagent Preparation :

-

Synthesize biotinylated histone H4 peptides containing mono-methylated lysine 20 (H4K20me1).

-

Purify recombinant L3MBTL1 protein containing the MBT domains (e.g., L3MBTL13XMBT).

-

Prepare wash buffers (e.g., PBS with 0.1% Tween-20) and elution buffer (e.g., high salt buffer or SDS-PAGE loading buffer).

-

Prepare a stock solution of UNC-926 in DMSO.

-

-

Binding Reaction :

-

Immobilize the biotinylated H4K20me1 peptide on streptavidin-coated magnetic beads by incubating for 1 hour at 4°C.

-

Wash the beads three times with wash buffer to remove unbound peptide.

-

In separate tubes, pre-incubate the purified L3MBTL1 protein with varying concentrations of UNC-926 (e.g., 0.1 μM to 50 μM) or DMSO vehicle control for 30 minutes at room temperature.

-

Add the L3MBTL1/inhibitor mixture to the peptide-coated beads and incubate for 1-2 hours at 4°C with gentle rotation to allow binding.

-

-

Washing and Elution :

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads extensively (3-5 times) with wash buffer to remove non-specific interactions.

-

Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

-

Analysis :

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using an antibody specific to L3MBTL1 or a tag on the recombinant protein.

-

Quantify the band intensity to determine the amount of L3MBTL1 that was pulled down at each concentration of UNC-926. A dose-dependent decrease in the L3MBTL1 signal indicates successful inhibition of the interaction.

-

Part 2: The Long Non-coding RNA LINC00926 and its Role in Gene Regulation

Long non-coding RNAs (lncRNAs) are emerging as critical regulators of gene expression. They can act as scaffolds, guides, or decoys for proteins, thereby influencing chromatin structure and transcription. LINC00926 is one such lncRNA implicated in the epigenetic control of signaling pathways.

Core Function of LINC00926 in Chromatin Biology

LINC00926 has been shown to regulate inflammatory gene expression by modulating the WNT signaling pathway. Its mechanism involves acting as a molecular scaffold to guide a histone-modifying enzyme to a specific gene promoter. Specifically, LINC00926 physically interacts with the histone methyltransferase MLL1 (Mixed Lineage Leukemia 1). MLL1 is a key enzyme that catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3), a hallmark of active gene promoters.

The LINC00926-MLL1 complex is recruited to the promoter of the WNT10B gene. This recruitment leads to an increase in H3K4me3 levels at the WNT10B promoter, which enhances the gene's transcription. Upregulated WNT10B then activates its signaling cascade, resulting in the increased expression of downstream inflammatory genes such as IFNG and IL17A. This function was identified in the context of post-traumatic stress disorder (PTSD), where LINC00926 expression is elevated.

In other contexts, such as breast cancer, LINC00926 has been shown to suppress tumor growth by enhancing the ubiquitination and subsequent degradation of the glycolytic enzyme PGK1. It has also been implicated in renal cell carcinoma progression by acting as a microRNA sponge for miR-30a-5p and by activating the IFNγ-JAK2-STAT1 pathway.

Quantitative Data for LINC00926-mediated Gene Regulation

The following table summarizes the observed changes in gene expression upon modulation of LINC00926 levels in peripheral blood mononuclear cells (PBMCs).

| Condition | Target Gene | Fold Change |

| LINC00926 Knockdown | WNT10B | Decreased |

| LINC00926 Knockdown | IFNG | Decreased |

| Recombinant WNT10B Addition | IFNG | Increased |

| Recombinant WNT10B Addition | IL17A | Increased |

Table 2: Qualitative summary of gene expression changes related to LINC00926 and WNT10B signaling. Specific fold-change values vary across experiments. Data sourced from.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the signaling pathway initiated by the LINC00926-MLL1 interaction.

Caption: LINC00926 recruits MLL1 to the WNT10B promoter, activating a signaling cascade.

The following diagram outlines a typical experimental workflow to investigate the LINC00926-MLL1 interaction.

Caption: Experimental workflow to study the function of LINC00926.

Experimental Protocols

This protocol is used to demonstrate the physical association between LINC00926 RNA and the MLL1 protein in vivo.

-

Cell Preparation and Lysis :

-

Harvest approximately 10-20 million cells (e.g., PBMCs).

-

Optionally, cross-link RNA-protein interactions with 1% formaldehyde (B43269) for 10 minutes at room temperature, followed by quenching with glycine. This step is used in cross-linked RIP (CLIP) for more stable interactions.

-

Lyse the cells in RIP buffer containing protease and RNase inhibitors.

-

Mechanically shear the lysate to solubilize nuclear contents. Centrifuge to pellet cell debris.

-

-

Immunoprecipitation :

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against MLL1 or a negative control IgG overnight at 4°C.

-

Add fresh Protein A/G beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein-RNA complexes.

-

-

Washing and RNA Elution :

-

Pellet the beads and wash them multiple times with high-salt wash buffer to remove non-specific binding.

-

Resuspend the beads in a buffer containing Proteinase K and incubate at 55°C to digest the protein, releasing the RNA. If cross-linking was performed, this step includes a high-temperature incubation (e.g., 65°C for 1-2 hours) to reverse the cross-links.

-

-

RNA Purification and Analysis :

-

Purify the co-precipitated RNA using a standard phenol-chloroform extraction or a column-based kit.

-

Perform a reverse transcription reaction to convert the RNA to cDNA.

-

Use quantitative real-time PCR (qRT-PCR) with primers specific for LINC00926 to measure its enrichment in the MLL1-IP sample compared to the IgG control. Significant enrichment indicates a direct or indirect interaction.

-

This protocol is used to measure the level of a specific histone modification at a particular genomic locus.

-

Cross-linking and Chromatin Preparation :

-

Treat cells with 1% formaldehyde to cross-link proteins to DNA.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-800 bp using sonication or enzymatic digestion (e.g., MNase).

-

-

Immunoprecipitation :

-

Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K4me3. Use a non-specific IgG as a negative control.

-

Add Protein A/G beads to pull down the antibody-histone-DNA complexes.

-

-

Washing and Elution :

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification :

-

Reverse the formaldehyde cross-links by heating the samples in a high-salt buffer (e.g., at 65°C for several hours).

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

-

-

Analysis :

-

Use quantitative real-time PCR (qPCR) with primers designed to amplify a specific region of the WNT10B promoter.

-

Quantify the amount of promoter DNA in the H3K4me3-IP sample relative to the input (a sample of the initial sheared chromatin) and the IgG control. An increase in this enrichment in cells with high LINC00926 expression would support the proposed mechanism.

-

References

Part 1: The Epigenetic Reader L3MBTL1 and its Chemical Probe UNC-926

An In-depth Technical Guide on the Role of UNC926 in Chromatin Biology

Introduction

The query "this compound" in the context of chromatin biology presents an ambiguity, as the term does not correspond to a standard nomenclature for a gene or protein with a core role in this field. However, scientific literature points to two distinct entities that are likely relevant to this query:

-

UNC-926 : A small molecule inhibitor targeting the epigenetic reader protein L3MBTL1. This chemical probe is utilized by researchers to study the functions of L3MBTL1 in chromatin regulation and gene silencing.

-

LINC00926 : A long non-coding RNA (lncRNA) that has been identified as a regulator of gene expression through epigenetic mechanisms, including the recruitment of histone-modifying enzymes to specific gene promoters.

This technical guide will provide an in-depth overview of both UNC-926 and LINC00926, addressing their respective roles related to chromatin biology for an audience of researchers, scientists, and drug development professionals.

Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the MBT domain-containing family of methyl-lysine reader proteins. These proteins play a crucial role in interpreting the histone code and translating it into functional outcomes, such as transcriptional regulation and chromatin structuring.

Core Function of L3MBTL1 in Chromatin Biology

L3MBTL1 acts as a transcriptional repressor by recognizing and binding to mono- and di-methylated lysine residues on histones, primarily H4K20me1/2 and H1bK26me1/2.[1][2] This binding is mediated by its three tandem malignant brain tumor (MBT) domains. Upon binding to these histone marks, L3MBTL1 facilitates the compaction of nucleosomal arrays, leading to a more condensed chromatin structure.[1] This condensed state restricts the access of transcriptional machinery to DNA, thereby silencing gene expression.[1][3]

Beyond its role in chromatin compaction, L3MBTL1 is involved in maintaining genomic stability. It functions as a negative regulator of the DNA damage response and is essential for normal DNA replication fork progression. Loss of L3MBTL1 has been linked to replicative stress and genomic instability. It also plays a role in repressing the activity of the tumor suppressor p53 under normal conditions by binding to p53 that has been mono-methylated at lysine 382 by the enzyme SET8.

UNC-926: A Chemical Tool to Modulate L3MBTL1 Activity

UNC-926 is a potent and selective small molecule inhibitor of the L3MBTL1 protein. It functions as a Kme-reader domain inhibitor, specifically targeting the MBT domains of L3MBTL1 and preventing them from binding to their methylated histone substrates. By competitively inhibiting this interaction, UNC-926 effectively reverses the L3MBTL1-mediated chromatin compaction and transcriptional repression. This makes UNC-926 a valuable chemical probe for elucidating the specific cellular pathways and target genes regulated by L3MBTL1.

Quantitative Data for UNC-926

The following table summarizes the key binding and inhibitory constants for UNC-926.

| Parameter | Value | Target Domain | Method |

| Kd | 3.9 μM | L3MBTL1 MBT domain | Not Specified |

| IC50 | 3.9 μM | L3MBTL1 | Not Specified |

| IC50 | 3.2 μM | L3MBTL3 | Not Specified |

Table 1: Quantitative binding and inhibition data for UNC-926 against L3MBTL1 and its homolog L3MBTL3. Data sourced from.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the mechanism of L3MBTL1 in promoting chromatin compaction and how UNC-926 inhibits this process.

Caption: Mechanism of L3MBTL1-mediated chromatin compaction and its inhibition by UNC-926.

Experimental Protocols

This assay is used to confirm that UNC-926 directly inhibits the interaction between L3MBTL1 and its target histone peptide.

-

Reagent Preparation :

-

Synthesize biotinylated histone H4 peptides containing mono-methylated lysine 20 (H4K20me1).

-

Purify recombinant L3MBTL1 protein containing the MBT domains (e.g., L3MBTL13XMBT).

-

Prepare wash buffers (e.g., PBS with 0.1% Tween-20) and elution buffer (e.g., high salt buffer or SDS-PAGE loading buffer).

-

Prepare a stock solution of UNC-926 in DMSO.

-

-

Binding Reaction :

-

Immobilize the biotinylated H4K20me1 peptide on streptavidin-coated magnetic beads by incubating for 1 hour at 4°C.

-

Wash the beads three times with wash buffer to remove unbound peptide.

-

In separate tubes, pre-incubate the purified L3MBTL1 protein with varying concentrations of UNC-926 (e.g., 0.1 μM to 50 μM) or DMSO vehicle control for 30 minutes at room temperature.

-

Add the L3MBTL1/inhibitor mixture to the peptide-coated beads and incubate for 1-2 hours at 4°C with gentle rotation to allow binding.

-

-

Washing and Elution :

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads extensively (3-5 times) with wash buffer to remove non-specific interactions.

-

Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

-

Analysis :

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using an antibody specific to L3MBTL1 or a tag on the recombinant protein.

-

Quantify the band intensity to determine the amount of L3MBTL1 that was pulled down at each concentration of UNC-926. A dose-dependent decrease in the L3MBTL1 signal indicates successful inhibition of the interaction.

-

Part 2: The Long Non-coding RNA LINC00926 and its Role in Gene Regulation

Long non-coding RNAs (lncRNAs) are emerging as critical regulators of gene expression. They can act as scaffolds, guides, or decoys for proteins, thereby influencing chromatin structure and transcription. LINC00926 is one such lncRNA implicated in the epigenetic control of signaling pathways.

Core Function of LINC00926 in Chromatin Biology

LINC00926 has been shown to regulate inflammatory gene expression by modulating the WNT signaling pathway. Its mechanism involves acting as a molecular scaffold to guide a histone-modifying enzyme to a specific gene promoter. Specifically, LINC00926 physically interacts with the histone methyltransferase MLL1 (Mixed Lineage Leukemia 1). MLL1 is a key enzyme that catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3), a hallmark of active gene promoters.

The LINC00926-MLL1 complex is recruited to the promoter of the WNT10B gene. This recruitment leads to an increase in H3K4me3 levels at the WNT10B promoter, which enhances the gene's transcription. Upregulated WNT10B then activates its signaling cascade, resulting in the increased expression of downstream inflammatory genes such as IFNG and IL17A. This function was identified in the context of post-traumatic stress disorder (PTSD), where LINC00926 expression is elevated.

In other contexts, such as breast cancer, LINC00926 has been shown to suppress tumor growth by enhancing the ubiquitination and subsequent degradation of the glycolytic enzyme PGK1. It has also been implicated in renal cell carcinoma progression by acting as a microRNA sponge for miR-30a-5p and by activating the IFNγ-JAK2-STAT1 pathway.

Quantitative Data for LINC00926-mediated Gene Regulation

The following table summarizes the observed changes in gene expression upon modulation of LINC00926 levels in peripheral blood mononuclear cells (PBMCs).

| Condition | Target Gene | Fold Change |

| LINC00926 Knockdown | WNT10B | Decreased |

| LINC00926 Knockdown | IFNG | Decreased |

| Recombinant WNT10B Addition | IFNG | Increased |

| Recombinant WNT10B Addition | IL17A | Increased |

Table 2: Qualitative summary of gene expression changes related to LINC00926 and WNT10B signaling. Specific fold-change values vary across experiments. Data sourced from.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the signaling pathway initiated by the LINC00926-MLL1 interaction.

Caption: LINC00926 recruits MLL1 to the WNT10B promoter, activating a signaling cascade.

The following diagram outlines a typical experimental workflow to investigate the LINC00926-MLL1 interaction.

Caption: Experimental workflow to study the function of LINC00926.

Experimental Protocols

This protocol is used to demonstrate the physical association between LINC00926 RNA and the MLL1 protein in vivo.

-

Cell Preparation and Lysis :

-

Harvest approximately 10-20 million cells (e.g., PBMCs).

-

Optionally, cross-link RNA-protein interactions with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with glycine. This step is used in cross-linked RIP (CLIP) for more stable interactions.

-

Lyse the cells in RIP buffer containing protease and RNase inhibitors.

-

Mechanically shear the lysate to solubilize nuclear contents. Centrifuge to pellet cell debris.

-

-

Immunoprecipitation :

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against MLL1 or a negative control IgG overnight at 4°C.

-

Add fresh Protein A/G beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein-RNA complexes.

-

-

Washing and RNA Elution :

-

Pellet the beads and wash them multiple times with high-salt wash buffer to remove non-specific binding.

-

Resuspend the beads in a buffer containing Proteinase K and incubate at 55°C to digest the protein, releasing the RNA. If cross-linking was performed, this step includes a high-temperature incubation (e.g., 65°C for 1-2 hours) to reverse the cross-links.

-

-

RNA Purification and Analysis :

-

Purify the co-precipitated RNA using a standard phenol-chloroform extraction or a column-based kit.

-

Perform a reverse transcription reaction to convert the RNA to cDNA.

-

Use quantitative real-time PCR (qRT-PCR) with primers specific for LINC00926 to measure its enrichment in the MLL1-IP sample compared to the IgG control. Significant enrichment indicates a direct or indirect interaction.

-

This protocol is used to measure the level of a specific histone modification at a particular genomic locus.

-

Cross-linking and Chromatin Preparation :

-

Treat cells with 1% formaldehyde to cross-link proteins to DNA.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-800 bp using sonication or enzymatic digestion (e.g., MNase).

-

-

Immunoprecipitation :

-

Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K4me3. Use a non-specific IgG as a negative control.

-

Add Protein A/G beads to pull down the antibody-histone-DNA complexes.

-

-

Washing and Elution :

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification :

-

Reverse the formaldehyde cross-links by heating the samples in a high-salt buffer (e.g., at 65°C for several hours).

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

-

-

Analysis :

-

Use quantitative real-time PCR (qPCR) with primers designed to amplify a specific region of the WNT10B promoter.

-

Quantify the amount of promoter DNA in the H3K4me3-IP sample relative to the input (a sample of the initial sheared chromatin) and the IgG control. An increase in this enrichment in cells with high LINC00926 expression would support the proposed mechanism.

-

References

UNC926: A Chemical Probe for the Methyl-Lysine Reader L3MBTL1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the Polycomb group of proteins that plays a crucial role in transcriptional repression and chromatin compaction. It functions as a "reader" of histone modifications, specifically recognizing mono- and dimethylated lysine (B10760008) residues on histones, such as histone H4 lysine 20 (H4K20me1/me2) and histone H1b lysine 26 (H1bK26me1/me2), through its three malignant brain tumor (MBT) domains. This recognition is a key event in the regulation of gene expression, and dysregulation of L3MBTL1 has been implicated in various diseases, including cancer. To facilitate the study of L3MBTL1's function and its role in disease, selective chemical probes are indispensable. UNC926 has emerged as a valuable tool for interrogating the biological functions of L3MBTL1. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular properties, detailed experimental protocols for its use, and its application in dissecting L3MBTL1-mediated signaling pathways.

Biochemical and Cellular Characterization of this compound

This compound is a small molecule inhibitor that competitively targets the MBT domains of L3MBTL1, thereby disrupting its interaction with methylated histone tails.

Binding Affinity and Selectivity

This compound exhibits a micromolar binding affinity for L3MBTL1. Isothermal titration calorimetry (ITC) and AlphaScreen assays have been employed to quantify this interaction. The selectivity of this compound has been profiled against other MBT domain-containing proteins and a broader panel of methyl-lysine reader domains, demonstrating its utility as a specific chemical probe for L3MBTL1.

| Target | Assay Type | Value | Reference |

| L3MBTL1 | IC50 | 3.9 µM | [1] |

| L3MBTL1 | Kd | 3.9 µM | [2][3] |

| L3MBTL3 | IC50 | 3.2 µM | [1] |

| CBX7 | Binding | No binding observed | [1] |

| 53BP1 | Binding | No effect on binding to H4K20me1 |

Table 1: Quantitative Binding Data for this compound. This table summarizes the reported binding affinity (Kd) and inhibitory concentration (IC50) of this compound for L3MBTL1 and its selectivity against other related proteins.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize this compound in their studies.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to measure the inhibitory effect of this compound on the interaction between L3MBTL1 and a methylated histone peptide.

Materials:

-

His-tagged L3MBTL1 protein

-

Biotinylated histone peptide (e.g., H4K20me1)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

This compound

-

Assay Buffer: 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20

-

384-well ProxiPlate (PerkinElmer)

-

EnVision multi-label reader (PerkinElmer)

Protocol:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 384-well plate, add 5 µL of the this compound dilution.

-

Add 5 µL of a solution containing His-tagged L3MBTL1 and biotinylated H4K20me1 peptide in Assay Buffer. The final concentrations should be optimized but are typically in the low nanomolar range for the protein and peptide.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of a suspension of Donor and Acceptor beads in Assay Buffer.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an EnVision reader with an AlphaScreen laser.

-

The decrease in the AlphaScreen signal in the presence of this compound indicates inhibition of the L3MBTL1-peptide interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of this compound to L3MBTL1 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cells expressing L3MBTL1

-

This compound

-

DMSO (vehicle control)

-

PBS

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Thermal cycler

-

Western blot reagents and anti-L3MBTL1 antibody

Protocol:

-

Treat cells with this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellets in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.

-

Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.

-

Centrifuge the lysates at high speed to pellet aggregated proteins.

-

Collect the supernatant (soluble protein fraction).

-

Analyze the amount of soluble L3MBTL1 in each sample by Western blotting.

-

An increase in the amount of soluble L3MBTL1 at higher temperatures in the this compound-treated samples compared to the DMSO control indicates target engagement.

References

UNC926: A Chemical Probe for the Methyl-Lysine Reader L3MBTL1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction